[2,2'-Bipyridin]-4-amine
Overview
Description
Synthesis Analysis
The synthesis of [2,2'-Bipyridin]-4-amine derivatives involves multiple steps, starting from halopyridines and utilizing cross-coupling reactions. For instance, an efficient synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been described, providing a versatile precursor for further functionalization into 4-functionalized 2,2'-bipyridines bearing various groups suitable for conjugation to biological materials (Havas et al., 2009).
Molecular Structure Analysis
The molecular structure of [2,2'-Bipyridin]-4-amine and its derivatives has been extensively studied. For example, the crystal structure of certain complexes reveals details about the coordination behavior and structural preferences of bipyridine ligands. Investigations into gallophosphates synthesized in the presence of 4-aminopyridine as the structure-directing agent have elucidated discrete double-four-ring (D4R) units within the structure, highlighting the versatility and complex-binding capabilities of aminopyridines (Hsien et al., 2001).
Chemical Reactions and Properties
[2,2'-Bipyridin]-4-amine participates in various chemical reactions, forming complexes with metals that are useful in numerous applications. For instance, ruthenium bipyridyl complexes have been synthesized, where [2,2'-Bipyridin]-4-amine acts as a ligand. These complexes are stable in water and can release coordinated ligands upon irradiation with visible light, making them suitable for use as caged compounds in biological studies (Zayat et al., 2006).
Physical Properties Analysis
The physical properties of [2,2'-Bipyridin]-4-amine derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the bipyridine core. Research has shown that different polymorphs of N-phenylpyridin-4-amine exhibit varying degrees of stability and conjugation effects, affecting their physical properties and applications (Okuno & Umezono, 2014).
Chemical Properties Analysis
The chemical properties of [2,2'-Bipyridin]-4-amine, including its reactivity, coordination chemistry, and redox behavior, are key to its use in complex formation and catalysis. The ligand's ability to coordinate with metals has been exploited in synthesizing various metal complexes with unique properties. For example, the synthesis and characterization of Pt(II) complexes with 6-phenyl-2,2'-bipyridine ligands have provided insights into intramolecular N...Pt interactions, showcasing the versatility of bipyridine derivatives in forming complexes with interesting electronic properties (Yip et al., 2000).
Scientific Research Applications
Photolabile Protecting Groups
[2,2'-Bipyridin]-4-amine derivatives, like Ruthenium(II) bipyridyl complexes, have been used as photolabile protecting groups for amines. These complexes are stable in water and release a molecule of ligand upon irradiation with visible light, making them suitable for biological applications as caged compounds (Zayat, Salierno, & Etchenique, 2006).
Synthesis of Diverse Bipyridine Ligands
4-Carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, a compound related to [2,2'-Bipyridin]-4-amine, is a versatile starting material for synthesizing 4-functionalized 2,2'-bipyridines. These can be conjugated to biological material and are useful in constructing complex architectures like bifunctional lanthanide chelators (Havas et al., 2009).
Functionalization of Carbon Surfaces
Iridium and ruthenium complexes covalently bonded to carbon surfaces, including those with 2,2'-bipyridine derivatives, have been developed. These complexes undergo electrochemical oxidation and are useful in modifying surfaces for various applications (Sandroni et al., 2010).
Safety And Hazards
The safety and hazards associated with “[2,2’-Bipyridin]-4-amine” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances8.
Future Directions
The future directions for research on “[2,2’-Bipyridin]-4-amine” could involve exploring its potential applications in areas such as coordination chemistry, catalysis, and material science9.
Please note that this analysis is based on the information available and may not cover all aspects of “[2,2’-Bipyridin]-4-amine”. For a more detailed analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
2-pyridin-2-ylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGQQMUSFJRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361249 | |
Record name | [2,2'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridin]-4-amine | |
CAS RN |
14151-21-4 | |
Record name | [2,2'-Bipyridin]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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